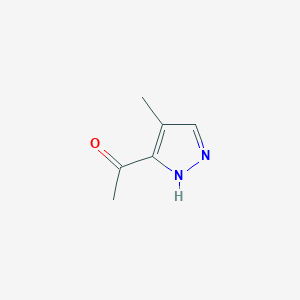

3-Acetyl-4-methyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Contemporary Chemical Research

The pyrazole nucleus is a privileged scaffold in modern drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.nettandfonline.com A vast number of derivatives based on this small molecule have been investigated in clinical and preclinical studies for treating a range of diseases. tandfonline.com The versatility of the pyrazole ring allows it to be a component in a wide diversity of bioactive compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial properties. researchgate.netbohrium.comglobalresearchonline.net

The significance of pyrazoles is underscored by their presence in several best-selling drugs used to treat various cancers, HIV, and pulmonary hypertension. tandfonline.com Beyond pharmaceuticals, pyrazole derivatives have found extensive applications in the agrochemical industry as fungicides, herbicides, and insecticides. researchgate.netgoogle.com Their ability to coordinate with metal ions also makes them valuable in coordination chemistry and the development of supramolecular structures. researchgate.netnih.gov The sustained interest in pyrazole scaffolds stems from their ready accessibility through various synthetic routes, their diverse chemical reactivity, and their proven track record in producing biologically active molecules. globalresearchonline.netresearchgate.net

Structural Features and Positional Isomerism Relevant to 3-Acetyl-4-methyl-1H-pyrazole

The fundamental structure of pyrazole is a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms. researchgate.netmdpi.com The molecule is planar and aromatic, with the N1 nitrogen being pyrrole-like and acidic, while the N2 nitrogen is pyridine-like and basic. mdpi.comorientjchem.org In this compound, the core pyrazole ring is substituted at two different carbon atoms. Following standard nomenclature, the acetyl group (COCH₃) is attached to the carbon at position 3, and the methyl group (CH₃) is at position 4. The "1H" designation indicates that the nitrogen at position 1 bears a hydrogen atom.

Positional isomerism is a key concept when discussing substituted pyrazoles like this compound. Isomers are compounds that have the same molecular formula but different structural arrangements. A change in the position of the acetyl or methyl groups on the pyrazole ring results in a different molecule with distinct chemical and physical properties. For example, 1,3,4-trisubstituted pyrazoles are valuable synthons for creating a variety of other heterocyclic compounds. researchgate.net The specific placement of substituents is critical, as it significantly impacts the molecule's electronic properties, steric profile, and, consequently, its biological activity and reactivity.

| Feature | This compound | 3-Acetyl-1-methyl-1H-pyrazole biosynth.com |

|---|---|---|

| Molecular Formula | C₆H₈N₂O | C₆H₈N₂O biosynth.com |

| Molecular Weight | 124.14 g/mol | 124.14 g/mol biosynth.com |

| Substitution Pattern | Acetyl at C3, Methyl at C4, H at N1 | Acetyl at C3, Methyl at N1 biosynth.com |

| Significance of Structure | Used as a ligand for forming metal complexes. nih.goviucr.org | Studied for diverse biological activities including antimicrobial and neuroprotective effects. |

Rationale for Focused Investigation of this compound Architectures

The focused investigation of this compound and its derivatives is driven by its utility as a versatile building block in synthetic and coordination chemistry. Specifically, its carboxylate derivative, this compound-5-carboxylic acid, has been used as a non-symmetrical ligand in the synthesis of coordination complexes. nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1-(4-methyl-1H-pyrazol-5-yl)ethanone |

InChI |

InChI=1S/C6H8N2O/c1-4-3-7-8-6(4)5(2)9/h3H,1-2H3,(H,7,8) |

InChI Key |

FGZYMXDKFSYYMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 4 Methyl 1h Pyrazole and Its Structural Analogs

Cyclocondensation Reactions as Primary Synthetic Routes

The most fundamental and historically significant method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. mdpi.comyoutube.com This approach, first described by Ludwig Knorr in 1883, remains a straightforward and rapid route to polysubstituted pyrazoles. mdpi.comnih.gov The reaction involves a suitable hydrazine, acting as a bidentate nucleophile, which attacks a three-carbon unit containing two electrophilic centers, such as those found in 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, or β-enaminones. mdpi.com This versatility has established cyclocondensation as the primary and most widely employed strategy for pyrazole synthesis. nih.govresearchgate.net

Condensation of Hydrazine Derivatives with 1,3-Dicarbonyl Precursors

The condensation of hydrazine or its substituted derivatives with 1,3-dicarbonyl compounds is the classic and most common application of the Knorr pyrazole synthesis. smolecule.combeilstein-journals.org The reaction mechanism initiates with a nucleophilic attack by one nitrogen atom of the hydrazine molecule on one of the carbonyl groups of the 1,3-dicarbonyl precursor. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The resulting intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring. smolecule.com

A significant consideration in this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential for the formation of two different regioisomers. mdpi.comnih.govnih.gov The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov

| Precursor Type | Reagent | General Product | Reference |

| 1,3-Diketone | Hydrazine Hydrate (B1144303) | Polysubstituted Pyrazole | nih.gov |

| β-Ketoester | Phenylhydrazine | Pyrazol-5-ol derivative | nih.gov |

| 1,3-Diketone (in situ) | Hydrazine | Polysubstituted Pyrazole | nih.govorganic-chemistry.org |

Specific Routes to 3-Acetyl-4-methyl-1H-pyrazole Core Structures

The synthesis of the specifically substituted this compound is most efficiently achieved through the careful selection of a 1,3-dicarbonyl precursor that contains the required methyl and acetyl functionalities. The reaction with hydrazine hydrate then leads to the desired product. A common and logical precursor for this transformation is 3-methylpentane-2,4-dione.

While direct synthesis of this compound using (Z)-4-Oxopent-2-en-2-yl Trifluoromethanesulfonate is not extensively documented, the reactivity of related activated enol derivatives provides a basis for a plausible synthetic pathway. Enol triflates, like other activated enol ethers, function as potent trifunctional electrophiles. beilstein-journals.orgresearchgate.net The triflate group is an excellent leaving group, rendering the vinylic carbon susceptible to nucleophilic attack.

The proposed reaction with hydrazine would involve an initial nucleophilic vinylic substitution, where a nitrogen atom of hydrazine attacks the double bond, displacing the triflate group. This would be followed by an intramolecular condensation reaction with the ketone carbonyl group, leading to cyclization and subsequent aromatization to form the pyrazole ring. beilstein-journals.org

Synthesizing a 1,3-disubstituted pyrazole like this compound from a 1,2-dicarbonyl compound such as 2,3-butanedione (diacetyl) is not a direct cyclocondensation. This is because the 1,2-diketone only provides a two-carbon fragment, whereas the pyrazole ring requires a three-carbon backbone.

A potential, albeit multi-step, approach would involve a preliminary reaction to build the necessary 1,3-dielectrophilic system. For example, a Knoevenagel or Claisen-type condensation of 2,3-butanedione with an active methylene compound containing an acetyl group equivalent could generate a suitable precursor. This newly formed 1,3-dicarbonyl or α,β-unsaturated carbonyl system could then undergo a standard cyclocondensation reaction with hydrazine to yield the target pyrazole. However, this remains a theoretical pathway, with the direct use of substituted 1,3-dicarbonyls being the preferred and more direct method.

Synthesis of Related Acetylated and Methylated Pyrazole Derivatives

The fundamental synthetic strategies for pyrazoles can be adapted to produce a wide range of analogs, including various acetylated and methylated derivatives, by modifying the starting materials.

Compounds such as Ethyl 3-oxo-2-(2-arylhydrazono)butanoates are advanced intermediates that already contain the N-N bond and the requisite carbon framework for a pyrazole-type ring. These hydrazones are particularly useful for the synthesis of pyrazol-3-one derivatives. researchgate.net The intramolecular cyclization of these precursors typically occurs under basic or thermal conditions, where the hydrazono nitrogen attacks the ester carbonyl group, leading to the elimination of ethanol and the formation of the pyrazol-3-one ring. The resulting products are 1-aryl-4-acetyl-5-methyl-1,2-dihydro-3H-pyrazol-3-ones, which are structural analogs of pyrazoles and are important in medicinal chemistry. researchgate.net

| Starting Material | Reaction Type | Product Class | Reference |

| Ethyl 3-oxo-2-(2-phenylhydrazono)butanoate | Intramolecular Cyclization | Pyrazol-3-one | researchgate.netresearchgate.net |

From 2-Acetyl-1,3-indanedione Precursors

The acid-catalyzed condensation of 2-acetyl-1,3-indanedione with substituted hydrazines provides a direct route to fused pyrazole systems. For instance, the reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine yields 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. proquest.com This method highlights the utility of β-triketones as versatile synthons for constructing complex, polycyclic pyrazole derivatives. proquest.com The reaction conditions can be varied, including conventional reflux, microwave irradiation, and combined microwave-sonication methods, with yields reported between 4% and 24%. proquest.com

| Reactants | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Acetyl-1,3-indanedione and 4-Trifluoromethylphenylhydrazine | 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Acid-catalyzed condensation (conventional reflux, microwave, or microwave-sonication) | 4-24% | proquest.com |

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition is a powerful and widely used method for constructing the pyrazole ring. nih.govresearchgate.net This approach involves the reaction of a 1,3-dipole with a dipolarophile.

The Huisgen [3+2] cycloaddition of nitrilimines with alkenes is a well-established method for pyrazole synthesis. nih.gov This reaction can be highly regioselective, and the use of alkene synthons, such as α-bromocinnamaldehyde, can function as alkyne equivalents, leading to the formation of tetrasubstituted pyrazoles after in situ elimination of HBr. nih.gov The reaction proceeds through a 5,5-disubstituted bromopyrazoline intermediate which then undergoes dehydrobromination to form the aromatic pyrazole. nih.gov The basic reaction conditions facilitate the elimination step, and the formation of the stable aromatic ring is a key driving force for the reaction. nih.gov

Diazo compounds, including diazoacetates, are common 1,3-dipoles used in pyrazole synthesis. nih.govacs.orgrsc.org A tandem catalytic cross-coupling/electrocyclization reaction of enol triflates with diazoacetates offers a route to 3,4,5-trisubstituted pyrazoles. nih.govacs.org This methodology has been demonstrated with a range of substituted acyclic and cyclic enol triflates and various diazoacetates, affording structurally complex pyrazoles. acs.org

| 1,3-Dipole | Dipolarophile | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Nitrilimines | α-Bromocinnamaldehyde (alkyne surrogate) | 1,3,4,5-Tetrasubstituted pyrazoles | Regioselective, in situ dehydrobromination | nih.gov |

| Diazoacetates | Enol triflates | 3,4,5-Trisubstituted pyrazoles | Tandem catalytic cross-coupling/electrocyclization | acs.org |

Multicomponent Reaction (MCR) Approaches for Pyrazole Construction

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of pyrazoles due to their high efficiency, atom economy, and the ability to generate molecular diversity in a single step. mdpi.comrsc.orglongdom.org These reactions involve the combination of three or more starting materials in a one-pot fashion to form the desired pyrazole product. rsc.org

A variety of MCRs have been developed for pyrazole synthesis. mdpi.comrsc.org For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water with a catalytic amount of ammonium acetate provides a straightforward and environmentally friendly route to 1-H-pyrazoles. longdom.org Another approach involves the reaction of vinyl azides, aldehydes, and tosylhydrazine in the presence of a base to afford 3,4,5-trisubstituted 1H-pyrazoles regioselectively. organic-chemistry.org

Catalytic and Transition-Metal Mediated Synthesis

Transition-metal catalysis has significantly advanced the synthesis of pyrazoles, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. nih.govrsc.org These methods often involve the direct C-H functionalization of pre-existing pyrazole rings or the construction of the pyrazole core through catalytic cyclization reactions. nih.govrsc.org

Iron catalysis offers a cost-effective and environmentally benign alternative to precious metal catalysts for pyrazole synthesis. An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles has been developed from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org This method demonstrates good substrate scope and functional group tolerance. organic-chemistry.org Additionally, the combination of Fe(III) with an ionic liquid has been utilized as an efficient homogeneous catalyst for the one-pot synthesis of pyrazoles from the condensation of various hydrazines and 1,3-diketone derivatives at room temperature. ias.ac.in

Ruthenium-Catalyzed Oxidative C–N Coupling

A significant advancement in the synthesis of substituted pyrazoles involves the use of ruthenium(II) catalysis for intramolecular aerobic oxidative C–N coupling. acs.orgnih.gov This method provides a facile pathway for creating synthetically challenging tri- and tetrasubstituted pyrazoles with high yields and excellent functional group tolerance. acs.orgnih.govorganic-chemistry.org The process utilizes dioxygen gas or molecular oxygen as a clean oxidant, positioning it as a green and sustainable alternative to conventional methods. acs.orgorganic-chemistry.org

The reaction typically proceeds cleanly at 100°C under 1 atmosphere of O₂, achieving yields of up to 72%. organic-chemistry.org Optimization studies have identified dimethyl sulfoxide (DMSO) as the most effective solvent, with the addition of a base like sodium bicarbonate (NaHCO₃) further enhancing yields. organic-chemistry.org The scope of this reaction is broad, accommodating a variety of aromatic hydrazines, aldehydes, and ketones. organic-chemistry.org This tolerance allows for the synthesis of multifunctionalized pyrazoles bearing aryl, alkyl, heteroaromatic, and vinyl groups. organic-chemistry.org Mechanistic insights suggest a process involving the chelation of ruthenium to nitrogen, followed by C–H activation and reductive elimination to form the crucial C–N bond. organic-chemistry.org The molecular oxygen serves to reoxidize the Ru(0) species back to its active catalytic state. organic-chemistry.org

Another related approach is the acceptorless dehydrogenative coupling of allylic alcohols with hydrazines, catalyzed by a Ru₃(CO)₁₂ system, to produce 2-pyrazolines. acs.org This method is noted for its low catalyst loading, wide substrate scope, and high selectivity, with only hydrogen and water as byproducts, underscoring its atom-economical and green credentials. acs.org

Green Chemistry and Advanced Synthetic Techniques

Recent advancements in synthetic chemistry have emphasized the development of environmentally friendly techniques for pyrazole synthesis. rsc.org These methods, including microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry, offer significant advantages over traditional protocols by reducing reaction times, minimizing solvent use, and often improving product yields. rsc.orgbenthamdirect.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of pyrazole derivatives. acs.orgdergipark.org.tr This technique significantly reduces reaction times from hours to mere minutes while increasing product yields. acs.orgtandfonline.com The application of microwave irradiation provides efficient and rapid heating, leading to cleaner reactions and simpler work-up procedures. benthamdirect.comresearchgate.net

For instance, the synthesis of pyrazole and oxadiazole hybrids saw a dramatic reduction in reaction time from 7–9 hours under conventional reflux to just 9–10 minutes using microwave assistance, with yields improving to between 79% and 92%. acs.org Similarly, in the synthesis of pyrazoline-linked coumarins, the microwave-assisted method proved remarkably successful, affording higher yields in shorter times compared to conventional heating. tandfonline.com One-pot, solvent-free microwave-assisted reactions have also been developed for preparing 4-arylidenepyrazolone derivatives, further highlighting the efficiency and environmental benefits of this technology. mdpi.com

| Derivative Type | Conventional Method Time | Microwave Method Time | Yield Improvement with Microwave | Reference |

|---|---|---|---|---|

| Pyrazole-Oxadiazole Hybrids | 7–9 hours | 9–10 minutes | Yields of 79–92% | acs.org |

| Pyrazoline-Linked Coumarins | Longer reaction times | Shorter reaction times | Higher yields | tandfonline.com |

| 1-Carboamidopyrazolo[3,4-b]quinolines | ~20 hours | 2–5 minutes | Significantly higher efficiency | dergipark.org.tr |

| Edaravone | Not specified | 4 minutes | 82% yield | researchgate.net |

Ultrasound irradiation, or sonochemistry, serves as another effective green chemistry tool for synthesizing pyrazole scaffolds. rsc.orgbenthamdirect.com This technique uses the energy of sound waves to induce cavitation, which enhances reaction rates and often improves yields. asianpubs.org It is considered a valuable alternative to microwave synthesis, particularly for reactions requiring milder conditions. rsc.org

The ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine, using a Cu(I) catalyst, was completed in 75-90 minutes with high yields. asianpubs.org This represents a significant acceleration compared to conventional methods. asianpubs.org Similarly, pyrazolone derivatives have been successfully synthesized in high yields using ultrasound to facilitate the reaction of specific diazo compounds with hydrazine hydrate and phenylhydrazine. uomosul.edu.iq The synthesis of tetrazole-based pyrazolines and isoxazolines has also been efficiently achieved using both conventional and ultrasonic irradiation methods. nih.gov

Mechanochemical synthesis, typically performed using a ball mill, offers a solvent-free and highly efficient route to pyrazole derivatives. rsc.orgsemanticscholar.org This technique involves the grinding of solid reactants, which can promote reactions by increasing surface area and creating localized high-pressure and high-temperature points. rsc.org

A one-pot, solvent-free protocol for synthesizing 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine under mechanochemical ball-milling conditions has been developed. semanticscholar.org This method is noted for its short reaction times, high efficiency, use of an inexpensive oxidant (sodium persulfate), and a very simple work-up procedure, making it a powerful and green alternative to traditional solution-phase synthesis. semanticscholar.orgthieme-connect.com Comparative studies have shown that parallel reactions conducted in organic solvents typically result in lower yields, require longer reaction times, and generate more by-products. thieme-connect.com

Regioselective Synthesis and Isomer Control

A persistent challenge in pyrazole synthesis, particularly through the classical condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, is the potential formation of a mixture of two regioisomers. mdpi.com Consequently, the development of regioselective synthetic methods to control the placement of substituents on the pyrazole ring is of great importance.

Various strategies have been employed to achieve isomer control. One approach involves the 1,3-dipolar cycloaddition of in-situ generated diazo compounds with specific dipolarophiles, which can provide efficient and cost-effective access to 3,5-disubstituted pyrazoles. thieme.de Another reported method for the selective synthesis of 3,4-diaryl-1H-pyrazoles utilizes a 1,3-dipolar cycloaddition between tosylhydrazones and nitroalkenes under mild conditions. rsc.org The regioselectivity of this transformation was confirmed using two-dimensional NMR techniques. rsc.org

For pyrazole-4-carboxylate derivatives, regioselective synthesis has been achieved by reacting β-ketoesters with 1-formyl-1-methylhydrazine, followed by cyclization. google.com In one specific example, the preparation of ethyl 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylate from ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate and methylhydrazine yielded the desired product with a regioselectivity greater than 99%. google.com These methods demonstrate that careful selection of substrates and reaction pathways can effectively overcome the challenge of isomerism in pyrazole synthesis.

Synthetic Process Optimization for Efficiency and Yield

Optimizing reaction conditions is crucial for maximizing the efficiency and yield of pyrazole synthesis while ensuring economic and environmental viability. Systematic optimization often involves adjusting parameters such as catalysts, solvents, temperature, and reactant ratios.

For the ruthenium-catalyzed oxidative C–N coupling, optimization studies identified DMSO as the most efficient solvent and NaHCO₃ as a beneficial base to improve yields. organic-chemistry.org In the development of a one-pot, five-component reaction to synthesize pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, the use of a design of experiment approach determined the optimal reaction temperature and catalyst amount to be 96 °C and 0.05 g, respectively. researchgate.net

The synthesis of 4-chloropyrazoles was optimized by using 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent, which provides a low-cost, low-toxicity, and environmentally benign one-pot strategy. mdpi.com This method allows for the concurrent construction and functionalization of the pyrazole ring, with product yields reaching up to 92%. mdpi.com These examples underscore the importance of methodical process optimization in developing robust and efficient synthetic protocols for pyrazole derivatives.

| Synthetic Method | Key Optimized Parameters | Resulting Advantage | Reference |

|---|---|---|---|

| Ruthenium-Catalyzed Oxidative C–N Coupling | Solvent: DMSO; Base: NaHCO₃ | Enhanced yields | organic-chemistry.org |

| Five-Component Reaction for Pyrazolo-pyridopyrimidinediones | Temperature: 96 °C; Catalyst amount: 0.05 g | Optimized yield | researchgate.net |

| Direct Cyclization/Chlorination | Reagent: TCCA as dual oxidant/chlorinating agent | Yields up to 92%; Low-cost and eco-friendly | mdpi.com |

| Silver-Catalyzed Synthesis of 5-aryl-3-trifluoromethyl pyrazoles | Temperature: Raised to 60 °C | Improved product yield | mdpi.com |

Chemical Reactivity and Derivatization of 3 Acetyl 4 Methyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is considered an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. However, the position of substitution is strongly influenced by the existing substituents. The pyrazole ring exhibits aromatic properties and readily undergoes reactions like halogenation, nitration, and sulfonation. globalresearchonline.net In substituted pyrazoles, the incoming electrophile typically attacks the 4-position if it is unsubstituted. In the case of 3-Acetyl-4-methyl-1H-pyrazole, the 4-position is occupied by a methyl group. The 3-position holds an acetyl group, and the 5-position is the remaining unsubstituted carbon. The acetyl group is electron-withdrawing and deactivating, while the methyl group is electron-donating and activating. These opposing effects direct incoming electrophiles primarily to the 5-position, which is the most electronically enriched and sterically accessible site.

Halogenation of pyrazoles is a common electrophilic substitution reaction. For this compound, direct halogenation is expected to occur at the C5 position of the pyrazole ring. While specific studies on this exact molecule are not prevalent, the halogenation of structurally similar pyrazoles provides insight. For instance, bromination of pyrazolo[1,5-a]pyrimidines, a fused pyrazole system, occurs selectively at the 3-position of the pyrazole moiety. scielo.br In a one-pot method for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, oxidative halogenation using sodium halides (NaX) and potassium persulfate (K₂S₂O₈) has been demonstrated. nih.gov This suggests that a similar approach could be used for the C5-halogenation of this compound.

Table 1: Representative Conditions for Halogenation of Pyrazole Systems

| Pyrazole Derivative | Reagent(s) | Position of Halogenation | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | NBS (N-Bromosuccinimide) | 3-position | scielo.br |

| Aminopyrazoles | NaX (X=I, Br, Cl), K₂S₂O₈ | 3-position (of resulting pyrazolo[1,5-a]pyrimidine) | nih.gov |

Nitration introduces a nitro group (–NO₂) onto the pyrazole ring, a transformation typically achieved with a mixture of nitric acid and a strong acid like sulfuric acid or in acetic anhydride (B1165640). semanticscholar.org The nitration of pyrazole itself typically yields 4-nitropyrazole. globalresearchonline.net For substituted pyrazoles, the position of nitration is dictated by the existing groups. In 3,5-dimethyl-1H-pyrazole, the methyl groups direct the incoming nitro group to the 4-position. In the case of 3-acetyl-1-methylpyrazole, nitration with nitric acid in acetic anhydride results in the formation of 4-nitro-3-acetyl-1-methylpyrazole. researchgate.net Given the structure of this compound, the electron-withdrawing acetyl group at C3 and the electron-donating methyl group at C4 would direct the electrophilic nitronium ion (NO₂⁺) to the C5 position.

Table 2: Conditions for Nitration of Substituted Pyrazoles

| Starting Material | Nitrating Agent | Product | Reference |

|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | Conc. HNO₃ / Conc. H₂SO₄ | 3,5-Dimethyl-4-nitro-1H-pyrazole | |

| 3-Acetyl-1-methylpyrazole | Nitric acid in acetic anhydride | 4-Nitro-3-acetyl-1-methylpyrazole | researchgate.net |

Sulfonation, the introduction of a sulfonic acid group (–SO₃H), is another key electrophilic substitution reaction for pyrazoles. The reaction is often carried out using chlorosulfonic acid or oleum (B3057394) (fuming sulfuric acid). evitachem.comsmolecule.com For 3-ethyl-1H-pyrazole, reaction with chlorosulfonic acid at low temperatures yields 3-ethyl-1H-pyrazole-4-sulfonyl chloride. evitachem.com Similarly, 3,5-dimethyl-1H-pyrazole undergoes sulfonation to yield a sulfonyl chloride intermediate. smolecule.com Based on these examples, this compound is expected to undergo sulfonation at the C5 position, the most activated and accessible site on the ring.

Table 3: Sulfonation Conditions for Substituted Pyrazoles

| Starting Material | Reagent(s) | Product Type | Temperature | Reference |

|---|---|---|---|---|

| 3-Ethyl-1H-pyrazole | Chlorosulfonic acid | Pyrazole-4-sulfonyl chloride | -20 to 0 °C | evitachem.com |

Nucleophilic Attack Patterns at Pyrazole Positions

While the pyrazole ring is generally electron-rich, the presence of strong electron-withdrawing groups can render certain ring positions susceptible to nucleophilic attack. The acetyl group at the C3 position of this compound significantly lowers the electron density at the C3 and C5 positions. Research on 3-methyl-1,4-dinitro-1H-pyrazole shows that nucleophilic attack can occur at both the C3 and C5 positions. researchgate.net In reactions with arylhydrazines, the nucleophile attacks the C5 position of the dinitropyrazole ring. researchgate.net This suggests that in this compound, the C5 position, being adjacent to the electron-donating methyl group but also influenced by the acetyl group, and the C3 position, directly attached to the electron-withdrawing group, are the most likely sites for nucleophilic attack, although such reactions are less common than electrophilic substitutions.

Chemical Transformations of the Acetyl Moiety

The acetyl group (–COCH₃) is a versatile functional handle that undergoes a variety of chemical transformations characteristic of ketones. These reactions provide a pathway to a wide array of derivatives with modified properties.

The carbonyl group of the acetyl moiety is electrophilic, and the adjacent methyl protons are acidic, allowing for various condensation reactions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of an acid or base catalyst to form a chalcone (B49325) (an α,β-unsaturated ketone). scispace.com While direct examples for this compound are scarce, the reaction is well-documented for analogous structures like 3-acetyl-5-nitropyridines, which condense with various aromatic aldehydes to yield pyridylchalcones. scispace.com These chalcones can then be used as precursors for synthesizing other heterocyclic systems, such as 4,5-dihydro-1H-pyrazoles. scispace.com Similarly, aldol (B89426) condensation reactions of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with methyl ketones produce pyrazolylpropenones, which are structurally related to chalcones. semanticscholar.org This indicates that this compound can react with aromatic aldehydes to form pyrazolyl-chalcone derivatives.

Table 4: Example of Claisen-Schmidt Condensation

| Ketone | Aldehyde | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 3-Acetyl-5-nitropyridines | Aromatic Aldehydes | Alkaline aqueous-alcoholic medium | Pyridylchalcones | scispace.com |

Functionalization and Derivatization at the Methyl Group

The methyl group at the C4 position of the pyrazole ring is a potential site for various chemical modifications, although it is generally less reactive than the acetyl group. The pyrazole ring itself is typically resistant to oxidation, but side-chain alkyl groups can be oxidized to the corresponding carboxylic acids under the influence of strong oxidizing agents. chemicalbook.com For instance, the methyl group of 3,5-dinitro-4-methylaminopyrazole can undergo transformations, indicating the potential for reactivity at this position. mdpi.com

Functionalization can also be achieved through condensation reactions. The reactivity of methyl groups on heterocyclic rings is often enhanced when adjacent to strong electron-withdrawing groups, allowing them to participate in reactions with aldehydes and other electrophiles. While direct, extensive research on the methyl group functionalization of this compound is not widely detailed, analogous reactivity in similar pyrazole systems suggests possibilities for its derivatization.

Reactions Involving the Endocyclic Nitrogen Atoms

The pyrazole ring of this compound contains two nitrogen atoms: a pyrrole-like N1 atom, which is part of an -NH- group in the unsubstituted form, and a pyridine-like N2 atom. The N1 position is the primary site for electrophilic attack, such as alkylation and acylation. pharmaguideline.commdpi.com

N-Alkylation: The N1-proton is acidic and can be removed by a base, forming a pyrazolide anion that readily reacts with electrophiles. chemicalbook.com N-alkylation is commonly achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride), dimethyl sulfate, or diazomethane (B1218177) in the presence of a base. pharmaguideline.comgoogle.com Another effective method involves the use of trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid to furnish N-alkyl pyrazoles in good yields. semanticscholar.org This reaction is crucial for modifying the compound's physical properties, such as solubility, and for introducing specific functionalities. For example, the reaction with 2-hydroxyethylhydrazine (B31387) can lead to N-hydroxyethylated pyrazoles.

N-Acylation: The N1 position can also be acylated using acylating agents like acetyl chloride or acetic anhydride. arkat-usa.org This reaction typically proceeds readily, leading to the formation of N-acetyl derivatives. This modification is often used to introduce another carbonyl group or to protect the N1 position during subsequent synthetic steps. The mass spectrum of N-acetylated pyrazoles often shows a characteristic loss of a ketene (B1206846) molecule (CH₂=C=O), confirming the acylation at the nitrogen atom. arkat-usa.org

Table 1: Examples of Reactions at the Endocyclic Nitrogen Atoms

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| N-Alkylation | Alkyl Halides, Dimethyl Sulfate | N-Alkyl-3-acetyl-4-methylpyrazole | pharmaguideline.com |

| N-Alkylation | Trichloroacetimidates, Brønsted Acid | N-Alkyl-3-acetyl-4-methylpyrazole | semanticscholar.org |

Formation of Fused and Bridged Heterocyclic Systems from this compound Precursors

The dual functionality of the acetyl group and the reactive sites on the pyrazole ring makes this compound an excellent scaffold for constructing fused and bridged heterocyclic systems. researchgate.net These reactions often involve condensation with bifunctional reagents, leading to the formation of new rings appended to the pyrazole core. semanticscholar.orgcdnsciencepub.com

Thiazole-pyrazole hybrids are a significant class of compounds, and their synthesis can be readily achieved from acetylpyrazole precursors. A common and effective strategy is the Hantzsch thiazole (B1198619) synthesis. researchgate.netresearchgate.net

The general pathway involves two main steps:

Formation of an Intermediate: The acetyl group of this compound is first converted into a reactive intermediate. This is typically achieved by reaction with thiosemicarbazide (B42300) to form a thiosemicarbazone. researchgate.netnih.gov

Cyclocondensation: The resulting thiosemicarbazone is then reacted with an α-haloketone, such as a substituted phenacyl bromide. nih.govacs.org The reaction proceeds via cyclocondensation to yield the final thiazole-pyrazole hybrid structure. acs.orgcolab.ws

An alternative approach involves converting the acetyl group into an α-bromoacetyl group by reaction with bromine. The resulting 3-(2-bromoacetyl)-4-methyl-1H-pyrazole can then serve as a key building block, reacting with various thioureas or thioamides to form the thiazole ring. nih.gov

Table 2: Synthesis of Thiazole-Pyrazole Hybrids

| Step | Reagents | Intermediate/Product | Reference(s) |

|---|---|---|---|

| 1 | Thiosemicarbazide | 2-(1-(4-methyl-1H-pyrazol-3-yl)ethylidene)hydrazine-1-carbothioamide | researchgate.net |

The acetyl group of this compound can be utilized to construct a second pyrazole ring, specifically a pyrazoline, leading to pyrazolyl-pyrazoline structures. bohrium.com The most common synthetic route involves the following sequence:

Claisen-Schmidt Condensation: The this compound undergoes a Claisen-Schmidt condensation with an aromatic aldehyde. This base-catalyzed reaction forms an α,β-unsaturated ketone, commonly known as a chalcone. arabjchem.org

Cyclization with Hydrazine (B178648): The resulting pyrazolyl-chalcone is then treated with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine). arabjchem.orgnih.gov The reaction, often catalyzed by acetic acid, proceeds via a cyclocondensation reaction to form the 2-pyrazoline (B94618) ring. nih.gov If the reaction is carried out in acetic acid, N-acetylation of the newly formed pyrazoline ring can also occur. arabjchem.org

This methodology allows for the synthesis of a wide array of substituted pyrazolyl-pyrazolines by varying the aromatic aldehyde and the hydrazine derivative used. bohrium.comarabjchem.org

Coumarin-pyrazole hybrids are another important class of heterocyclic compounds that can be synthesized using this compound as a key precursor. nih.gov A prevalent method involves building the pyrazole ring onto a pre-existing coumarin (B35378) structure. However, the reverse is also synthetically viable.

A direct approach starting from the pyrazole involves:

Condensation with a Salicylaldehyde (B1680747) Derivative: this compound can be condensed with a substituted salicylaldehyde under appropriate conditions (e.g., Pechmann or Perkin condensation conditions) to form the coumarin ring system attached to the pyrazole.

Reaction with a Pre-functionalized Coumarin: A more established route involves the reaction of this compound with a pre-functionalized coumarin. For instance, a coumarin bearing a hydrazine-reactive group, such as a dicarbonyl or an enaminone moiety, can react with the hydrazine derivative of the pyrazole or directly with the pyrazole itself under conditions that promote cyclization. kthmcollege.ac.in

A widely used strategy involves the reaction of a 3-acetylcoumarin (B160212) with a hydrazine derivative. kthmcollege.ac.inbiointerfaceresearch.com By analogy, a hydrazine derivative of this compound could react with a β-ketoester or a 1,3-diketone embedded in a coumarin framework to form the desired scaffold. researchgate.net Another powerful method is the condensation of a 3-(3-(dimethylamino)acryloyl)-coumarin intermediate with a hydrazine, which efficiently yields the coumarin-pyrazole scaffold. kthmcollege.ac.in

Ring-Opening and Rearrangement Pathways

The pyrazole ring is an aromatic heterocycle and is generally stable. However, under specific and often harsh conditions, it can undergo ring-opening or rearrangement reactions.

Ring-Opening: The pyrazole ring can be opened under the action of very strong bases. chemicalbook.compharmaguideline.com Deprotonation can occur at the C3 position, which can initiate a ring-opening cascade. chemicalbook.compharmaguideline.com Ozonolysis and electrolytic oxidation are other methods that can lead to the cleavage of the pyrazole ring. chemicalbook.com Some substituted pyrazolines have also been shown to undergo unexpected ring-opening reactions when treated with activated alkynes, leading to the formation of different pyrazole derivatives. rsc.org

Rearrangement: Rearrangements of the pyrazole ring itself are less common but can occur under thermal or photochemical conditions, often involving substituent migration. More frequently, rearrangements happen in fused systems containing a pyrazole ring. For instance, thiirane-thietane rearrangement has been observed in pyrazole derivatives under specific reaction conditions. researchgate.net Additionally, pyrazolo[5,1-c] pharmaguideline.comrsc.orgthieme-connect.comtriazoles, which can be synthesized from pyrazole precursors, can undergo rearrangements like the Dimroth rearrangement. While specific studies on the rearrangement of this compound are limited, the general chemistry of pyrazoles suggests that such transformations are plausible under forcing conditions or in more complex molecular architectures derived from it.

Coordination Chemistry of 3 Acetyl 4 Methyl 1h Pyrazole and Its Derivatives

Role of 3-Acetyl-4-methyl-1H-pyrazole as a Ligand

This compound is a versatile ligand in coordination chemistry. The presence of an acetyl group at the 3-position and a methyl group at the 4-position on the pyrazole (B372694) ring creates a unique electronic and steric environment. The acetyl group, being electron-withdrawing, modifies the electron density of the pyrazole ring, while its oxygen atom provides an additional coordination site. This bifunctionality enhances the metal-binding affinity compared to simpler alkyl-substituted pyrazoles.

The design of pyrazole-based ligands often involves introducing additional functional groups to create specific chelating environments for metal ions. A key strategy is the incorporation of a carboxylic acid group, which, upon deprotonation, provides a carboxylate moiety with excellent donor capabilities.

An example of such a designed ligand is 5-Acetyl-1H-pyrazole-3-carboxylic acid, an isomer of the title compound's derivative. Its synthesis illustrates a common pathway for preparing functionalized pyrazole ligands. The process typically involves a Claisen condensation reaction between a ketone derivative (like 3,3-dimethoxybutane-2-one) and an oxalate ester (such as diethyl oxalate) in the presence of a strong base. The resulting dicarbonyl intermediate is then cyclized by reacting it with a hydrazine (B178648) salt, like hydrazine monohydrochloride, to form the pyrazole ring with the desired acetyl and carboxylic acid functionalities chemicalbook.com. This synthetic approach is adaptable for producing a variety of substituted pyrazole carboxylic acids, which are valuable precursors for designing ligands with tailored coordination properties researchgate.net.

The substituents on the pyrazole ring dictate its coordination behavior. For this compound, the most common chelation mode involves the pyridine-like nitrogen atom (N2) of the pyrazole ring and the oxygen atom of the acetyl group. This arrangement allows the ligand to act as a bidentate, N,O-chelating agent, forming a stable six-membered chelate ring with a metal ion nih.gov.

This N,O-bidentate coordination is a well-established motif in the chemistry of related pyrazole derivatives. For instance, pyrazole acetamide ligands have been shown to coordinate to metal centers through a pyrazole nitrogen and an amide oxygen nih.gov. Similarly, ligands that incorporate pyrazole moieties onto acetylacetone scaffolds also exhibit N,O-coordination to copper ions nih.govresearchgate.net. The stability of the resulting metallacycle makes this N,O-chelation the preferred binding mode for this compound when forming mononuclear complexes.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting structures can range from simple mononuclear species to more complex polynuclear assemblies, depending on the reaction conditions and the nature of the ligand and metal ion.

Mononuclear complexes are readily synthesized by reacting the pyrazole ligand with a metal salt in a stoichiometric ratio. For example, mononuclear Nickel(II) complexes can be prepared by reacting a Ni(II) salt, such as NiCl₂·6H₂O, with the pyrazole ligand in a solvent like methanol or ethanol semanticscholar.org. The reaction often proceeds at room temperature or with gentle heating to facilitate complex formation.

In a typical synthesis, the ligand is dissolved in the solvent, and the metal salt solution is added. The resulting complex may precipitate directly from the solution or can be crystallized by slow evaporation of the solvent semanticscholar.org. In these mononuclear complexes, the Ni(II) ion is often found in a distorted octahedral geometry. The coordination sphere is typically completed by two N,O-chelating pyrazole ligands and two additional solvent molecules or other co-ligands semanticscholar.orgnih.govwiserpub.com.

| Complex | Synthesis Method | Geometry |

| [Ni(Lp)₂(CH₃OH)₂]Cl₂ (where Lp is a pyrazole ligand) | Reaction of NiCl₂·6H₂O with the ligand in methanol semanticscholar.org. | Distorted Octahedral |

| Ni(ppe-py)(H₂O)₂ (where ppe-py is a Schiff base ligand) | Template condensation of 2-acetylpyridine with a tetraamine ligand in the presence of Ni(II) nih.gov. | Distorted Octahedral |

| [Ni(bipy)₃]·2NCS (where bipy is 2,2'-bipyridine) | Reaction of a Ni(II) salt with 2,2'-bipyridine wiserpub.com. | Octahedral |

The formation of polynuclear structures with pyrazole-based ligands is often facilitated by the bridging capability of the pyrazolate anion. When the pyrazole ring is deprotonated at the N1 position, the two nitrogen atoms can bridge two different metal centers. This bridging mode is fundamental to the construction of polynuclear and grid-type architectures unibo.it.

Copper(II) ions are frequently used in the synthesis of such complexes due to their versatile coordination geometries. The reaction of a Cu(II) salt, like copper(II) acetate, with a pyrazole ligand in a suitable solvent can lead to the formation of binuclear or polynuclear species unibo.itnih.gov. For example, studies on the reaction of copper(II) carboxylates with pyrazole have shown the formation of trinuclear and hexanuclear derivatives based on a [Cu₃(μ₃-OH)(μ-pz)₃]²⁺ core unibo.it.

Ligands specifically designed with multiple coordination sites, such as this compound-5-carboxylic acid, are particularly suited for building extended structures. The combination of the N,O-chelating site and the carboxylate group allows for the creation of intricate, multidimensional coordination polymers smolecule.com. While the formation of discrete, highly ordered grid-type complexes requires precise control over ligand geometry and reaction conditions, the fundamental bridging and chelating properties of functionalized pyrazoles make them excellent candidates for such self-assembly processes.

Structural Characterization of Metal-Pyrazole Complexes

A comprehensive characterization of newly synthesized metal-pyrazole complexes is essential to determine their structure, bonding, and properties. A combination of single-crystal X-ray diffraction and various spectroscopic and analytical techniques is typically employed.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. Upon complexation, the stretching frequency of the C=O bond in the acetyl group of the ligand is expected to shift, typically to a lower wavenumber, indicating the involvement of the carbonyl oxygen in bonding to the metal center derpharmachemica.comresearchgate.netlibretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution researchgate.netnsf.govnih.gov. The chemical shifts of the protons and carbons on the pyrazole ring and acetyl group that are close to the metal center will be altered upon coordination. This can help to confirm the binding mode in the solution state.

Electronic (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. For transition metal complexes, the d-d transitions observed in the visible region are characteristic of the coordination geometry of the metal ion (e.g., octahedral or square planar) derpharmachemica.com.

Below is a table of representative crystallographic data for a related N,O-coordinated copper complex, illustrating the type of structural information obtained.

| Parameter | [Cu(HLacPz)(PPh₃)₂]PF₆ |

| Coordination Geometry | Distorted Tetrahedral |

| Bond Length (Cu-N1) | 2.103(3) Å |

| Bond Length (Cu-O1) | 2.221(3) Å |

| Bond Angle (N1-Cu-O1) | 87.81(13)° |

| Bond Angle (P1-Cu-P2) | 114.73(4)° |

| Reference | researchgate.net |

Analysis of Coordination Geometry and Bonding Parameters

The coordination of this compound derivatives to metal centers results in a variety of coordination geometries, largely influenced by the nature of the metal ion and the presence of ancillary ligands. X-ray crystallographic studies of metal complexes incorporating ligands derived from this compound provide valuable insights into their bonding parameters.

In a notable example, a tetranuclear copper(II) complex, cyclo-tetrakis(μ-3-acetyl-4-methyl-1H-pyrazole-5-carboxylato-κ⁴ N²,O³:N¹,O⁵)tetrakis[aquacopper(II)], showcases a distorted square-pyramidal geometry around each copper atom. The equatorial plane is occupied by two nitrogen atoms from the pyrazole rings and two oxygen atoms from the carboxylate and acetyl groups of the doubly deprotonated this compound-5-carboxylic acid ligand. An oxygen atom from a water molecule occupies the axial position. The intermetallic separation between the pyrazolate-bridged Cu(II) ions is approximately 4.0600 Å.

Another well-characterized example is the mononuclear nickel(II) complex, (3-Acetyl-4-methyl-1H-pyrazol-1-ide-5-carboxylato)bis-(1,10-phenanthroline)nickel(II) 3.5-hydrate. In this complex, the Ni(II) ion exhibits a slightly distorted octahedral coordination environment. nih.gov The coordination sphere is formed by one oxygen and five nitrogen atoms. These belong to the N,O-chelating pyrazol-1-ide-5-carboxylate ligand and two N,N'-chelating 1,10-phenanthroline molecules. nih.gov

The bond lengths within the coordinated pyrazolate ring are consistent with those observed in other bridging pyrazolate systems, reflecting the aromatic character of the heterocyclic ring. In the copper(II) complex, the C-O bond lengths of the deprotonated carboxylate group show significant differences, which is characteristic of monodentate coordination of a carboxylate group.

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Tetranuclear Copper(II) Complex

| Bond | Length (Å) | Angle | Degrees (°) |

| Cu-N (pyrazole) | ~2.00 | N(pyrazole)-Cu-N(pyrazole) | ~90 |

| Cu-O (carboxylate) | ~1.95 | O(carboxylate)-Cu-O(acetyl) | ~90 |

| Cu-O (acetyl) | ~1.98 | N(pyrazole)-Cu-O(water) | ~95-100 |

| Cu-O (water) | ~2.30 |

Note: The values presented are approximate and derived from typical bond lengths in similar complexes.

Table 2: Coordination Geometry and Key Bond Distances (Å) in a Mononuclear Nickel(II) Complex

| Parameter | Value |

| Coordination Geometry | Slightly distorted octahedral |

| Ni-O (carboxylate) | ~2.10 |

| Ni-N (pyrazole) | ~2.05 |

| Ni-N (phenanthroline) | ~2.12 - 2.15 |

Note: The values presented are approximate and derived from typical bond lengths in similar complexes.

Intermolecular Interactions in Crystal Lattices

Hydrogen Bonding Networks

Hydrogen bonding is a prominent feature in the crystal packing of these complexes, particularly when coordinated or solvate water molecules are present. In the case of the mononuclear nickel(II) complex, an extensive network of O-H···O, N-H···O, and O-H···N hydrogen bonds is observed. nih.gov These interactions involve the solvent water molecules and the pyrazole-5-carboxylate ligands, leading to the formation of layers parallel to the ab plane of the crystal. nih.gov

Similarly, in the tetranuclear copper(II) complex, intermolecular hydrogen bonds involving O-H interactions between the coordinated and solvate water molecules and the non-coordinating carboxylate oxygen atoms contribute to the stability of the crystal structure. These hydrogen bonds link the tetranuclear molecules, forming columns along the crystallographic axes.

Table 3: Hydrogen Bonding Parameters in a Mononuclear Nickel(II) Complex Crystal Lattice

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O(water)-H···O(carboxylate) | ~0.85 | ~1.90 | ~2.75 | ~170 |

| N(pyrazole)-H···O(water) | ~0.88 | ~2.00 | ~2.88 | ~165 |

| O(water)-H···N(pyrazole) | ~0.85 | ~1.95 | ~2.80 | ~175 |

Note: The values presented are representative and based on typical hydrogen bond geometries.

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings contribute significantly to the stabilization of the crystal structures. In the mononuclear nickel(II) complex, the layers formed by hydrogen bonding are further linked by weak π-π interactions between adjacent 1,10-phenanthroline molecules. nih.gov The centroid-to-centroid distances for these interactions are in the range of 3.886 (2) to 4.018 (1) Å. nih.gov These stacking interactions, along with C-H···π contacts, result in the formation of a three-dimensional network. nih.gov

Table 4: π-π Stacking Parameters in a Mononuclear Nickel(II) Complex Crystal Lattice

| Interacting Rings | Centroid-to-Centroid Distance (Å) |

| Phenanthroline···Phenanthroline | 3.886 (2) - 4.018 (1) |

Note: Data is specific to the (3-Acetyl-4-methyl-1H-pyrazol-1-ide-5-carboxylato)bis-(1,10-phenanthroline)nickel(II) 3.5-hydrate complex. nih.gov

Potential Applications of Metal-Pyrazole Complexes

The unique structural features and electronic properties of metal complexes derived from this compound and related ligands suggest their potential utility in various fields, including catalysis and the design of complex molecular architectures.

Catalytic Systems

While specific catalytic applications for metal complexes of this compound are not extensively documented, the broader class of metal-pyrazole complexes has demonstrated significant catalytic activity. For instance, a cobalt complex with 3-methyl-1H-pyrazole-4-carboxylic acid has been shown to be an excellent bifunctional catalyst for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). rsc.org The presence of the pyrazole moiety can influence the electronic properties of the metal center, thereby enhancing its catalytic performance. The acetyl and methyl groups on the pyrazole ring of the title compound can be expected to modulate the ligand's donor properties and, consequently, the catalytic activity of its metal complexes.

Supramolecular Architecture Design

The ability of pyrazole-based ligands to form predictable and robust intermolecular interactions makes them excellent building blocks for the design of supramolecular architectures. nih.gov The hydrogen bonding and π-π stacking interactions observed in the crystal structures of metal complexes of this compound derivatives are key to the formation of one-, two-, and three-dimensional networks. nih.govnih.gov

The mononuclear nickel(II) complex, for example, self-assembles into a 3D network through a combination of hydrogen bonding and π-π stacking. nih.gov By carefully selecting the metal ion, ancillary ligands, and reaction conditions, it is possible to control the dimensionality and topology of the resulting supramolecular structure. The bifunctional nature of ligands like this compound-5-carboxylate, with its multiple coordination sites, offers a pathway to construct polynuclear coordination compounds with distinct and predictable structural architectures.

Ion Detection Sensors

The unique coordination capabilities of this compound and its derivatives have been harnessed in the development of sophisticated ion detection sensors. These compounds, particularly when integrated into larger molecular frameworks, exhibit significant changes in their photophysical properties upon binding with specific metal ions. This change, often a "turn-on" or "turn-off" of fluorescence, allows for the selective and sensitive detection of various cations and anions. The underlying mechanism typically involves processes such as chelation-enhanced fluorescence (CHEF), intramolecular charge transfer (ICT), or ligand-to-metal charge transfer (LMCT).

Researchers have successfully designed and synthesized a range of pyrazole-based fluorescent sensors derived from chalcone (B49325) precursors. nih.gov These sensors have demonstrated high selectivity and sensitivity for a variety of metal ions.

One study detailed the development of a pyrazole derivative, referred to as pyrazole 8, which displayed a significant fluorescence enhancement (a "turn-on" response) in the presence of Zinc (Zn²⁺) and Cadmium (Cd²⁺) ions. nih.gov The addition of an acetyl group to the pyrazole structure was found to improve the fluorescence properties for Zn²⁺ detection. semanticscholar.org Specifically, pyrazole 8 showed an approximate 20-fold increase in fluorescence emission at 480 nm with Zn²⁺, compared to a 2.5-fold increase with Cd²⁺. nih.govsemanticscholar.org

Another derivative, pyrazole 9, was synthesized by substituting an electron-donating methoxy group onto the phenyl ring of a similar pyrazole scaffold. This modification resulted in a highly selective "turn-on" fluorescent sensor for Iron (III) (Fe³⁺) ions. nih.gov Pyrazole 9 exhibited a 30-fold increase in fluorescence at 465 nm in the presence of Fe³⁺ and demonstrated a low limit of detection (LoD) of 0.025 μM. nih.govsemanticscholar.org Further investigations into pyrazole derivatives have led to the development of sensors for other ions, including Aluminum (Al³⁺) and Mercury (Hg²⁺). researchgate.netnih.gov For instance, a Schiff base probe linking rhodamine 6G with a pyrazole derivative was developed for the detection of toxic Hg²⁺ ions in aqueous solutions. researchgate.net

The selectivity of these pyrazole-based sensors is a critical aspect of their functionality. Competition assays have shown that some sensors can maintain their fluorescence response to the target ion even in the presence of other competing metal cations. semanticscholar.org For example, pyrazole 9 displayed a robust fluorescence response for Fe³⁺ in the presence of other ions like Fe²⁺, Mn²⁺, Cu²⁺, Ru³⁺, and Co²⁺. semanticscholar.org The development of these sensors has also extended to their application in real-world environmental monitoring, with some pyrazole derivatives capable of detecting Fe³⁺ in aqueous environments at concentrations below the limits set by the EPA and EU for drinking water. rsc.org

The research in this area continues to evolve, with ongoing efforts to fine-tune the photophysical properties of these sensors by incorporating different functional groups and exploring their performance in various solvent systems. semanticscholar.orgrsc.org

Research Findings on Pyrazole-Based Ion Sensors:

| Sensor | Target Ion(s) | Observed Effect | Wavelength (λem) | Fold Increase in Fluorescence | Limit of Detection (LoD) |

| Pyrazole 8 | Zn²⁺ | "Turn-on" Fluorescence | 480 nm | ~20x | Not Specified |

| Pyrazole 8 | Cd²⁺ | "Turn-on" Fluorescence | 480 nm | 2.5x | Not Specified |

| Pyrazole 9 | Fe³⁺ | "Turn-on" Fluorescence | 465 nm | 30x | 0.025 μM |

| Pyrazole 7 | Fe³⁺ | "Turn-off" Fluorescence | 420 nm | - | 3.41 μM |

| Pyr-Rhy | Hg²⁺ | "Turn-on" Fluorescence | Not Specified | Not Specified | 2.07 x 10⁻⁸ M |

Spectroscopic and Advanced Structural Elucidation of 3 Acetyl 4 Methyl 1h Pyrazole

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of 3-Acetyl-4-methyl-1H-pyrazole is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: A broad absorption band between 3100 and 3500 cm⁻¹ would be characteristic of the N-H bond stretching in the pyrazole (B372694) ring.

C-H Stretching: Absorptions in the 2900-3100 cm⁻¹ range would correspond to the C-H stretching of the aromatic pyrazole ring and the aliphatic methyl groups.

C=O Stretching: A strong, sharp absorption band is expected in the region of 1660-1700 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group in the acetyl moiety. This is a highly diagnostic peak. For comparison, the C=O stretch in 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one is observed at 1676 cm⁻¹. nih.gov

C=N and C=C Stretching: The pyrazole ring's C=N and C=C bond stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. nih.gov

CH₃ Bending: Vibrations corresponding to the bending of the C-H bonds in the methyl groups would be visible around 1360-1460 cm⁻¹.

The following table summarizes the expected key IR absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| C=O Stretch | 1660 - 1700 | Strong, Sharp |

| C=N / C=C Stretch (Ring) | 1400 - 1600 | Medium-Strong |

| CH₃ Bend | 1360 - 1460 | Medium |

Predicted data based on characteristic IR frequencies of functional groups. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (C₆H₈N₂O), the molecular weight is 124.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 124. The fragmentation pattern provides structural information. Common fragmentation pathways for ketones involve cleavage of the bond alpha to the carbonyl group. libretexts.org For this compound, this could lead to two primary fragmentation routes:

Loss of a methyl radical (•CH₃): Cleavage between the carbonyl carbon and the acetyl methyl group would result in a stable acylium ion. This would produce a prominent peak at m/z = 109 ([M-15]⁺).

Loss of an acetyl radical (•COCH₃): Cleavage between the carbonyl carbon and the pyrazole ring would result in the loss of the acetyl group. This would generate a fragment corresponding to the 4-methyl-1H-pyrazolyl cation at m/z = 81 ([M-43]⁺).

Further fragmentation of the pyrazole ring itself is also possible, often involving the loss of HCN (27 mass units), which is a characteristic fragmentation for many nitrogen-containing heterocyclic compounds. researchgate.net

| m/z Value | Proposed Fragment | Description |

| 124 | [C₆H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 109 | [M - CH₃]⁺ | Loss of a methyl radical |

| 81 | [M - COCH₃]⁺ | Loss of an acetyl radical |

Predicted data based on general fragmentation principles for ketones and pyrazoles. chemguide.co.uklibretexts.org

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Although a crystal structure for this compound is not available in the reviewed literature, analysis of related pyrazole structures reveals common features. For example, pyrazole rings are typically planar. nih.govnih.gov The crystal structure of a related compound, (Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, shows that the pyrazole ring itself is nearly planar. nih.gov In the solid state, N-H protons of pyrazole rings often participate in intermolecular hydrogen bonding, which can link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the material's physical properties. nih.gov An X-ray diffraction study of this compound would precisely determine these structural parameters and packing motifs.

Crystal System and Space Group Determination

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no experimental data regarding the crystal structure of this compound could be located. Consequently, information on its crystal system and space group is not available at this time.

Precise Bond Lengths, Bond Angles, and Torsion Angles

No published studies containing experimentally determined or theoretically calculated bond lengths, bond angles, or torsion angles for this compound were identified. Therefore, a data table of these structural parameters cannot be provided.

Conformational Analysis

A detailed conformational analysis of this compound, based on experimental or computational studies, is not available in the current scientific literature. Research on the conformational preferences of the acetyl group relative to the pyrazole ring for this specific compound has not been reported.

Computational and Theoretical Investigations of 3 Acetyl 4 Methyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Geometryresearchgate.net

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electron distribution of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, bond lengths, bond angles, and other geometric parameters. nih.gov

Density Functional Theory (DFT) is a popular quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is computationally less demanding than other high-level ab initio methods while providing accurate results, particularly when electron correlation is included. nih.govsemanticscholar.org For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set like 6-311G(d,p) or 6-311++G(d,p), are frequently employed to optimize the molecular geometry. nih.govresearchgate.netnih.gov These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles in the ground state, which often show excellent agreement with experimental data from X-ray crystallography. nih.govresearchgate.net The optimized geometry is the starting point for further calculations of other molecular properties. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Pyrazole Research

| Method | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies |

| B3LYP | 6-311++G(d,p) | Electronic Properties, NMR Shifts |

| CAM-B3LYP | 6-311++G(d,p) | Electronic Absorption Spectra |

| B3PW91 | 6-311+G(d,p) | Geometry Optimization, Electronic Properties |

The Hartree-Fock (HF) method is another fundamental ab initio approach for calculating the electronic structure of molecules. researchgate.net Unlike DFT, the standard HF method does not fully account for electron correlation, which can affect the accuracy of the results. nih.gov However, it serves as a crucial baseline for more advanced computational methods. semanticscholar.org In studies of pyrazole derivatives, HF calculations have been used alongside DFT to compare and validate results for molecular geometry and other properties. researchgate.netresearchgate.net Generally, DFT methods like B3LYP are found to provide results that are in better agreement with experimental values than HF for these types of molecules due to the inclusion of electron correlation. nih.gov

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net

Vibrational Frequencies: DFT calculations (e.g., at the B3LYP/6-311G(d,p) level) can predict the infrared (IR) and Raman vibrational frequencies of molecules like 3-Acetyl-4-methyl-1H-pyrazole. nih.govresearchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and methodological approximations, leading to excellent correlation with experimental FT-IR spectra. researchgate.netnih.gov This allows for the precise assignment of vibrational modes to specific functional groups, such as the C=O stretch of the acetyl group, N-H stretches of the pyrazole ring, and various C-H and C-N vibrations. nih.govscience.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov Theoretical chemical shifts are calculated for the optimized molecular geometry and are often referenced against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov These predicted values generally show a strong linear correlation with experimental spectra recorded in solution, aiding in the assignment of complex spectra. researchgate.netdntb.gov.ua

Table 2: Comparison of Experimental vs. Theoretically Predicted Spectroscopic Data for Pyrazole Derivatives

| Parameter | Experimental Range | Theoretical Prediction Method | Correlation Quality |

|---|---|---|---|

| ¹H NMR Chemical Shifts | 2.3 - 8.8 ppm | GIAO/DFT (B3LYP) | High (R² > 0.99) |

| ¹³C NMR Chemical Shifts | 10 - 190 ppm | GIAO/DFT (B3LYP) | High (R² > 0.99) |

| FT-IR Vibrational Frequencies | 400 - 4000 cm⁻¹ | DFT (B3LYP) | High (with scaling) |

Molecular Electrostatic Potential (MEP) Analysisresearchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgnih.gov The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values. researchgate.net

For a molecule like this compound, the MEP map would reveal the following key features:

Negative Potential (Red/Yellow): Regions of negative potential, indicating electron-rich areas, are typically concentrated around electronegative atoms. chemrxiv.org In this compound, the most negative potential would be located on the oxygen atom of the acetyl group, making it a primary site for electrophilic attack. The nitrogen atom at position 2 of the pyrazole ring also represents a site of negative potential and is susceptible to electrophilic interaction. nih.gov

Positive Potential (Blue): Regions of positive potential correspond to electron-deficient areas. These are primarily found around the hydrogen atoms, particularly the N-H proton of the pyrazole ring, making it a site for nucleophilic attack or hydrogen bond donation. chemrxiv.org

Neutral Potential (Green): Areas with intermediate potential are typically found over the carbon framework of the molecule.

The MEP map provides a clear, qualitative picture of the molecule's reactivity, guiding the understanding of its intermolecular interactions. researchgate.netresearchgate.net

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as a pyrazole derivative, might interact with the active site of a biological target, typically a protein or enzyme. eurasianjournals.comresearchgate.net

For this compound and related compounds, docking simulations can identify key binding modes and intermolecular interactions responsible for their potential biological activity. nih.gov These simulations place the ligand into the binding pocket of a receptor and score the different poses based on binding affinity or energy. nih.gov

Common findings from docking studies of pyrazole derivatives include:

Hydrogen Bonding: The N-H group of the pyrazole ring often acts as a hydrogen bond donor, while the nitrogen at position 2 and the carbonyl oxygen of the acetyl group can act as hydrogen bond acceptors. These interactions with amino acid residues like aspartate, glutamate, or serine are often crucial for binding affinity. researchgate.netnih.gov

Hydrophobic Interactions: The methyl group and the aromatic pyrazole ring can form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, and valine. researchgate.net

Pi-Pi Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

These simulations provide valuable insights that can guide the rational design of more potent and selective inhibitors for various therapeutic targets. nih.gov

Reaction Pathway and Mechanism Elucidation Through Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of pyrazoles. mdpi.comorganic-chemistry.org The most common synthesis of the pyrazole core involves the condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine (B178648) derivative. mdpi.comresearchgate.net

Theoretical studies, typically using DFT, can model the entire reaction pathway:

Reactant and Product Optimization: The geometries of reactants, intermediates, transition states, and products are optimized to find their minimum energy structures.

Transition State Search: Computational algorithms are used to locate the transition state (the highest energy point along the reaction coordinate) connecting reactants to products.

Mechanism Confirmation: Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a found transition state correctly connects the desired reactants and products.

For the synthesis of this compound, computational studies could investigate the regioselectivity of the initial nucleophilic attack of the hydrazine on the dicarbonyl precursor and map the subsequent cyclization and dehydration steps to form the stable aromatic pyrazole ring. mdpi.com These studies provide a detailed, atomistic understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. organic-chemistry.org

Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks

Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies that correlate the biological activity of compounds with their physicochemical properties and structural features. ej-chem.org These models are instrumental in drug design, helping to predict the activity of new chemical entities and optimize lead compounds. researchgate.net For pyrazole derivatives, including structures related to this compound, various QSAR frameworks have been developed to elucidate the key structural requirements for specific biological activities.

A common approach involves developing 2D-QSAR and 3D-QSAR models. nih.govtandfonline.com In 2D-QSAR studies, descriptors are derived from the two-dimensional representation of the molecule. For instance, a study on pyrazole derivatives' anticancer activity against several cell lines developed 2D-QSAR models that proved useful as a theoretical reference for future laboratory studies. nih.gov This particular study noted that the presence of a methyl (-CH3) group on the pyrazole 'A' ring could enhance anti-proliferative activity. nih.gov Machine learning-based QSAR models have also been employed, using algorithms like Multiple Linear Regression and Random Forest to predict the hypoglycemic activity of pyrazole derivatives. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a three-dimensional perspective. nih.gov These models analyze the steric and electrostatic fields surrounding the molecules to determine how these properties influence biological activity. nih.gov For example, a 3D-QSAR study on pyrazole derivatives as α-glucosidase inhibitors identified that Gaussian steric features, along with hydrophobic, hydrogen bond donor/acceptor, and electrostatic characteristics, were crucial for inhibitory potential. tandfonline.com Similarly, CoMSIA models have been used to verify the efficacy of 3,5-diaryl-1H-pyrazole derivatives as acetylcholinesterase inhibitors, with the resulting contour maps helping to identify the key structural needs for activity. nih.gov

The statistical validation of these models is critical to ensure their predictive power. researchgate.nettandfonline.com Key statistical parameters used for validation are presented in the table below.

| QSAR Model Type | Application | R² | Q² | RMSE | Pearson R | Reference |

| 2D-QSAR (Random Forest) | Hypoglycemic Agents | 0.90 | 0.85 | 0.20 | - | researchgate.net |

| 2D-QSAR (Multiple Linear Regression) | Hypoglycemic Agents | 0.82 | 0.80 | 0.25 | - | researchgate.net |

| 3D-QSAR (Model C) | α-Glucosidase Inhibitors | 0.77 (training set) | 0.66 | 0.02 | 0.81 (test set) | tandfonline.com |

| 3D-QSAR (CoMSIA/SE) | Acetylcholinesterase Inhibitors | 0.980 | 0.65 | - | 0.727 (test set) | nih.gov |

R²: Coefficient of determination; Q²: Cross-validated correlation coefficient; RMSE: Root Mean Square Error.

Virtual Screening Methodologies for Chemical Space Exploration